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Abstract
(1-Aminocyclobutyl)methanol is a saturated bifunctional molecule increasingly recognized for

its utility as a constrained molecular scaffold in medicinal chemistry. Its rigid, non-planar

cyclobutane core serves to orient its amino and methanol functionalities in well-defined three-

dimensional space, a property highly sought after in rational drug design. This guide provides a

detailed examination of the molecular structure of (1-Aminocyclobutyl)methanol,
synthesizing data from analogous compounds and fundamental chemical principles. We will

explore its conformational landscape, theoretical and experimental structural parameters,

characteristic spectroscopic signatures, and the direct implications of its structure on its

application as a building block for complex pharmaceutical agents.

Chemical Identity and Nomenclature
For clarity and unambiguous identification in research and development, the following

identifiers are provided for (1-Aminocyclobutyl)methanol and its common hydrochloride salt

form.
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Identifier
(1-
Aminocyclobutyl)m
ethanol (Free Base)

(1-
Aminocyclobutyl)m
ethanol HCl (Salt)

Source(s)

IUPAC Name

(1-

aminocyclobutyl)meth

anol

(1-

aminocyclobutyl)meth

anol;hydrochloride

CAS Number 180205-34-9 1392213-15-8 ,

Molecular Formula C₅H₁₁NO C₅H₁₂ClNO ,

Molecular Weight 101.15 g/mol 137.61 g/mol ,

SMILES C1CC(C1)(CO)N C1CC(C1)(CO)N.Cl

InChI

InChI=1S/C5H11NO/c

6-5(4-7)2-1-3-

5/h7H,1-4,6H2

InChI=1S/C5H11NO.

ClH/c6-5(4-7)2-1-3-

5;/h7H,1-4,6H2;1H

,

Conformational Analysis: The Puckered Ring
The core of (1-Aminocyclobutyl)methanol's structural character is its four-membered

carbocyclic ring. Contrary to a simplistic planar representation, cyclobutane and its derivatives

are known to adopt a puckered, or bent, conformation. This puckering is a compromise

between two opposing forces: angle strain, which favors a planar geometry with 90° internal

angles, and torsional strain (eclipsing interactions) between adjacent C-H bonds, which is

minimized in a non-planar structure.

Studies on the closely related analogue, 1-aminocyclobutane-1-carboxylic acid (Ac₄c), have

confirmed this puckered nature through both X-ray crystallography and computational

modeling.[1][2] The cyclobutane ring of Ac₄c exhibits a distinct fold along one of its diagonals.

This fundamental principle applies directly to (1-Aminocyclobutyl)methanol. The puckering

creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The

orientation of the amino and hydroxymethyl groups in these positions dictates the molecule's

overall shape and its ability to interact with other molecules. Furthermore, the presence of both

a hydrogen bond donor (N-H) and acceptor (O-H) at the C1 position introduces the potential for
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a stabilizing intramolecular hydrogen bond, which could favor a specific puckered

conformation.

Conformational Isomers of the Cyclobutane Ring

Structural Implication

Planar Cyclobutane
(High Torsional Strain)

Puckered Cyclobutane
(Relieved Torsional Strain)

 Favored Conformation (1-Aminocyclobutyl)methanol
Adopts Puckered Core Defined 3D orientation of

-NH2 and -CH2OH groups

Potential for Intramolecular
H-Bonding

Click to download full resolution via product page

Caption: Logical flow from cyclobutane's inherent strain to its structural impact.

Experimental and Theoretical Structural Data
While a dedicated crystal structure for (1-Aminocyclobutyl)methanol is not publicly available,

extensive crystallographic work on Ac₄c-containing peptides provides authoritative data on the

geometry of the 1-aminocyclobutyl moiety.[1][3]

Key Geometric Parameters from Ac₄c Analogue:

Parameter Average Value Significance

Ring Puckering Angle ~20-30°
Confirms a significant deviation

from planarity.

N-Cα-C' Bond Angle ~114-116°

Expanded from the ideal

tetrahedral angle of 109.5°, a

consequence of the strained

ring system.[1]
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Causality: This expansion of the endocyclic bond angle at the substituted carbon (C1) is a

critical feature. It is a direct result of the molecule accommodating the steric bulk of the two

substituents and relieving internal ring strain. This inherent geometric constraint is precisely

what makes the scaffold valuable, as it reduces the conformational freedom of the attached

functional groups compared to an acyclic analogue.

Computational studies using molecular mechanics and Density Functional Theory (DFT) on

Ac₄c derivatives corroborate these experimental findings.[2] These calculations show that the

puckered conformations are energetically favored over the planar form. Such computational

methods are invaluable for predicting the preferred rotamers of the hydroxymethyl group and

the orientation of the amine lone pair in (1-Aminocyclobutyl)methanol, providing insights into

its electronic and steric profile.

Spectroscopic Signature: A Self-Validating System
The molecular structure of (1-Aminocyclobutyl)methanol can be unequivocally confirmed

through a combination of spectroscopic techniques. The predicted spectra provide a self-

validating system for identity and purity assessment.

¹H NMR Spectroscopy
A proton NMR spectrum provides information on the chemical environment of all hydrogen

atoms.

Protocol Principle: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD)

and subjected to a strong magnetic field. The resonance frequency (chemical shift, δ) of

each proton is recorded relative to a standard (TMS at 0 ppm). The splitting pattern of each

signal reveals the number of neighboring protons.

Expected Spectrum for (1-Aminocyclobutyl)methanol:

Cyclobutyl Protons (6H): These protons would appear as complex, overlapping multiplets,

likely in the range of δ 1.5 - 2.5 ppm. The complexity arises because the puckered, rigid

ring structure makes the protons on each methylene group diastereotopic, meaning they

are chemically non-equivalent and will couple to each other and to adjacent protons.
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Hydroxymethyl Protons (-CH₂OH, 2H): This signal is expected to be a singlet around δ 3.5

- 3.8 ppm. The adjacent quaternary carbon has no protons, so no splitting would occur. Its

downfield shift is due to the deshielding effect of the electronegative oxygen atom.

Amine and Hydroxyl Protons (-NH₂, -OH, 3H): These would appear as broad singlets with

variable chemical shifts, typically between δ 1.0 - 4.0 ppm, depending on solvent,

concentration, and temperature.

Validation Step: The identity of the -NH₂ and -OH peaks can be confirmed by adding a drop

of deuterium oxide (D₂O) to the NMR tube. The labile protons will exchange with deuterium,

causing their signals to disappear from the spectrum, a definitive confirmation of their

assignment.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds.

Protocol Principle: Infrared radiation is passed through the sample. Bonds absorb energy at

specific frequencies corresponding to their vibrational modes (stretching, bending).

Expected Key Absorptions:

O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3400 cm⁻¹. The

broadness is a hallmark of hydrogen bonding.[4]

N-H Stretch (Amine): One or two medium-intensity peaks in the 3300-3500 cm⁻¹ region.

Primary amines typically show two bands for symmetric and asymmetric stretching.

C-H Stretch (Alkane): Sharp, strong absorptions just below 3000 cm⁻¹, typically around

2850-2960 cm⁻¹.

C-O Stretch (Alcohol): A strong, distinct peak in the fingerprint region, expected around

1050-1150 cm⁻¹.

Application in Drug Development: A Rigid Scaffold
The structural features of (1-Aminocyclobutyl)methanol—namely, its rigidity and the defined

spatial relationship between the amino and methanol groups—make it a valuable building block
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in medicinal chemistry. Constrained scaffolds are used to lock a molecule into a specific,

biologically active conformation, which can lead to increased potency and selectivity for a

target receptor or enzyme.

A patent for the synthesis of a potent imidazopyridine-based kinase inhibitor demonstrates this

principle.[5] The molecule 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-

b]pyridin-2-yl)pyridin-2-amine utilizes the 1-aminocyclobutyl moiety to project the amine group

in a specific vector away from the phenyl ring. This rigid orientation is crucial for fitting into the

kinase's binding pocket. Replacing this constrained linker with a more flexible acyclic chain

would allow for numerous non-productive conformations, likely reducing the compound's

binding affinity and efficacy.
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Caption: A typical workflow for the complete structural characterization of a molecule.
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Conclusion
The molecular structure of (1-Aminocyclobutyl)methanol is defined by its non-planar,

puckered four-membered ring. This conformation minimizes torsional strain and places the key

amino and hydroxymethyl functional groups into sterically constrained positions. While direct

crystallographic data is limited, extensive studies on close analogues provide a robust and

authoritative foundation for understanding its geometry. This inherent rigidity is the primary

reason for its utility as a molecular scaffold in the design of next-generation therapeutics, where

precise control over the three-dimensional arrangement of atoms is paramount for achieving

biological activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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